molecular formula C16H18N2O4S B6663383 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663383
M. Wt: 334.4 g/mol
InChI Key: WIABEZVPIWGVIY-UHFFFAOYSA-N
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Description

3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid: is a complex organic compound featuring a quinoline moiety, a thiolane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Thiolane Ring Formation: The thiolane ring is formed through a cyclization reaction involving a suitable thiol and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the acetylated quinoline with the thiolane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting the oxo group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s quinoline moiety is known for its potential antimicrobial and anticancer properties. Research may focus on its ability to inhibit specific enzymes or pathways in microbial or cancer cells.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the carboxylic acid group suggests it could be modified to improve its pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzymes involved in DNA replication, while the thiolane ring could interact with protein thiols, affecting protein function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in having a quinoline moiety but lacks the thiolane ring.

    Thiolane-3-carboxylic acid: Contains the thiolane ring but lacks the quinoline moiety.

    Quinoline-2-carboxylic acid: Another quinoline derivative with different substitution patterns.

Uniqueness

The uniqueness of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid lies in its combination of a quinoline moiety with a thiolane ring and a carboxylic acid group. This combination may confer unique biological activities and synthetic versatility not found in simpler analogs.

Properties

IUPAC Name

3-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13(17-16(15(21)22)7-8-23-10-16)9-18-12-4-2-1-3-11(12)5-6-14(18)20/h1-4H,5-10H2,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIABEZVPIWGVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3(CCSC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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